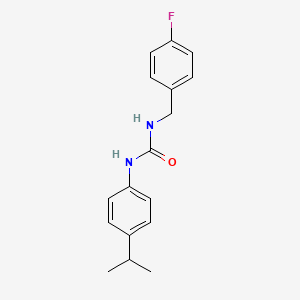

![molecular formula C17H19NO3S2 B4622725 methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)

methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate

Übersicht

Beschreibung

The compound "methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate" belongs to a class of chemicals that have been explored for their potential biological activities and chemical synthesis pathways. Studies have been conducted on similar compounds, focusing on their synthesis, molecular structure, and potential applications.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives, involves multiple steps, including conversion to acetylated or propionylated versions, followed by treatment with hydrazine hydrate to yield amino-derivatives. These compounds are further reacted with aromatic aldehydes to produce Schiff bases with promising biological activities (Narayana et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, features a thiophene ring substituted with an amino group and a methyl ester group. The structure is stabilized by intra- and intermolecular hydrogen bonds, highlighting the significance of molecular interactions in determining the compound's physical and chemical properties (Vasu et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving related compounds include cyclization reactions to produce novel heterocyclic systems. For example, ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate can be converted into benzothieno[2,3-d]pyrimidine derivatives through nucleophilic substitution reactions. These compounds exhibit potential for biological activity, including hypnotic effects (Ghorab et al., 1995).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications

One study synthesized derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were further processed to yield compounds with potential antimicrobial and anti-inflammatory activities. These compounds were tested for antibacterial, antifungal, and anti-inflammatory properties, showing promising biological activity in some cases (Narayana, Ashalatha, Raj, & Kumari, 2006).

Anticancer Applications

Research into novel thiophene and benzothiophene derivatives aimed at producing cyclized systems with anti-proliferative activity against cancer cells has led to the synthesis of several compounds. These compounds demonstrated significant activity against tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268), and a normal fibroblast human cell line (WI-38), with some compounds showing superior activity to the reference control, doxorubicin (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of various derivatives highlight the versatility of thiophene and benzothiophene compounds in creating pharmacologically active agents. One study reported the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the methodological advancements in cyclization processes to yield novel compounds (Li-jua, 2015).

Novel Heterocyclic Systems

The development of new heterocyclic systems, such as the synthesis of bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, represents another area of application. These compounds were synthesized through a three-component reaction, showcasing an effective method for creating nitrogen-containing heterocycles (Fang, Fang, & Zheng, 2013).

Apoptosis-Inducing Agents for Cancer Treatment

A significant breakthrough was achieved with the discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This research demonstrated the synthesis of various derivatives and their evaluation for in vitro and in vivo anticancer activity, with some compounds exhibiting substantial reduction in tumor mass and promoting apoptosis in cancer cells (Gad et al., 2020).

Eigenschaften

IUPAC Name |

methyl 5-ethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-3-11-9-12(17(20)21-2)16(22-11)18-15(19)14-8-10-6-4-5-7-13(10)23-14/h8-9H,3-7H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFRFDRCLQUTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2=CC3=C(S2)CCCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4622643.png)

![N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4622645.png)

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4622656.png)

![(2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B4622662.png)

![ethyl 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4622665.png)

![N-(2,5-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4622673.png)

![2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4622687.png)

![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)